molecular formula C15H24N2O4 B12184719 N-[(3,4-dimethoxyphenyl)methyl]-2-[(3-methoxypropyl)amino]acetamide

N-[(3,4-dimethoxyphenyl)methyl]-2-[(3-methoxypropyl)amino]acetamide

Cat. No.: B12184719
M. Wt: 296.36 g/mol
InChI Key: IRLCSBCVWZPPIX-UHFFFAOYSA-N
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Description

N-[(3,4-dimethoxyphenyl)methyl]-2-[(3-methoxypropyl)amino]acetamide is a chemical compound with the molecular formula C12H17NO3 It is known for its unique structure, which includes a dimethoxyphenyl group and a methoxypropylamino group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3,4-dimethoxyphenyl)methyl]-2-[(3-methoxypropyl)amino]acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3,4-dimethoxybenzaldehyde and 3-methoxypropylamine as the primary starting materials.

    Formation of Intermediate: The 3,4-dimethoxybenzaldehyde undergoes a condensation reaction with 3-methoxypropylamine to form an imine intermediate.

    Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride to yield the corresponding amine.

    Acetylation: The resulting amine is acetylated using acetic anhydride to form the final product, this compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and efficiency. Continuous flow reactors and automated synthesis platforms may also be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(3,4-dimethoxyphenyl)methyl]-2-[(3-methoxypropyl)amino]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

N-[(3,4-dimethoxyphenyl)methyl]-2-[(3-methoxypropyl)amino]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(3,4-dimethoxyphenyl)methyl]-2-[(3-methoxypropyl)amino]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in metabolic pathways or activate receptors that trigger cellular responses.

Comparison with Similar Compounds

Similar Compounds

    N-(3,4-Dimethoxyphenethyl)acetamide: Shares a similar structure but lacks the methoxypropylamino group.

    3,4-Dimethoxyphenylacetic acid: Contains the dimethoxyphenyl group but has a carboxylic acid functional group instead of an acetamide.

Uniqueness

N-[(3,4-dimethoxyphenyl)methyl]-2-[(3-methoxypropyl)amino]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxypropylamino group provides additional sites for chemical modification and potential interactions with biological targets, making it a versatile compound for research and development.

Properties

Molecular Formula

C15H24N2O4

Molecular Weight

296.36 g/mol

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]-2-(3-methoxypropylamino)acetamide

InChI

InChI=1S/C15H24N2O4/c1-19-8-4-7-16-11-15(18)17-10-12-5-6-13(20-2)14(9-12)21-3/h5-6,9,16H,4,7-8,10-11H2,1-3H3,(H,17,18)

InChI Key

IRLCSBCVWZPPIX-UHFFFAOYSA-N

Canonical SMILES

COCCCNCC(=O)NCC1=CC(=C(C=C1)OC)OC

Origin of Product

United States

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